Benzene, diazido-
Description
General Overview of Aromatic Diazides
Aromatic diazides are recognized for their high reactivity and are often used as precursors for generating highly reactive intermediates like dinitrenes. oup.com This reactivity stems from the azide (B81097) functional group (-N₃), which can readily lose a molecule of nitrogen gas (N₂) upon thermal or photochemical stimulation to form a nitrene, a highly reactive species with a nitrogen atom that has only six valence electrons. The presence of two such groups on a benzene (B151609) ring allows for the formation of dinitrenes, which are of fundamental interest in physical organic chemistry and have potential applications in the development of magnetic materials. oup.comaip.org
Furthermore, the azide groups in aromatic diazides can participate in various chemical transformations, most notably in "click chemistry." mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where azides react efficiently with terminal alkynes to form stable triazole rings. This reaction's reliability and specificity have made aromatic diazides valuable building blocks in the synthesis of complex molecules, including polymers and biologically active compounds. mdpi.comoup.com
Isomeric Forms of Diazidobenzene and their Distinctive Research Significance
Diazidobenzene exists in three isomeric forms—1,2-diazidobenzene, 1,3-diazidobenzene, and 1,4-diazidobenzene (B1593745)—distinguished by the relative positions of the two azide groups on the benzene ring. Each isomer exhibits unique properties and, consequently, has a distinct research focus.
1,2-Diazidobenzene and its Derivatives
1,2-Diazidobenzene, also known as ortho-diazidobenzene, is a vicinal diazide where the two azide groups are on adjacent carbon atoms of the benzene ring. colab.ws A common synthetic route to this isomer involves the diazotization of 2-azidoaniline (B3070643) followed by treatment with sodium azide. colab.ws
The close proximity of the two azide groups in 1,2-diazidobenzene and its derivatives leads to unique reactivity. For instance, upon photolysis, these compounds can undergo intramolecular cyclization. The photolysis of 2,3-diazidonaphthalenes, which are structurally related to 1,2-diazidobenzene, has been shown to form o-xylylene (B1219910) derivatives. acs.org
Derivatives of 1,2-diazidobenzene are also explored in the synthesis of heterocyclic compounds. For example, some research has focused on the synthesis of 1,2,3-benzothiadiazine 1,1-dioxide derivatives, which are structurally related to important diuretic and antihypertensive drugs. semanticscholar.org Furthermore, the development of 1,2-diazole derivatives has garnered attention for their potential applications in medicine and pharmacology due to their analgesic and anti-inflammatory properties. researchgate.net
1,3-Diazidobenzene and its Derivatives
In 1,3-diazidobenzene (meta-diazidobenzene), the azide groups are separated by one carbon atom on the benzene ring. A significant area of research for this isomer is the study of its photochemistry to generate m-phenylenedinitrene, a quintet dinitrene. oup.com These high-spin nitrenes are of interest for their potential as magnetic materials. oup.com
However, the photolysis of 1,3-diazidobenzenes can be complex, with competing reactions that lead to ring-opening and the formation of other products. oup.com To enhance the stability and yield of the desired quintet dinitrenes, researchers have investigated the introduction of substituents, such as methyl groups, at the ortho-positions to the nitrene units. oup.com These "protecting groups" can suppress undesirable rearrangements. oup.com
Derivatives of 1,3-diazidobenzene have also been studied for their combustion properties, particularly nitro derivatives like 4,6-dinitro-1,3-diazidobenzene, which are considered high-energy materials. researchgate.net Additionally, the synthesis of m-phenylene-(bis)nitrene radical anion has been achieved through electron ionization of m-diazidobenzene, creating a species with both neutral nitrene and nitrene radical anion reactivity. purdue.edu
1,4-Diazidobenzene and its Derivatives
1,4-Diazidobenzene (para-diazidobenzene) is perhaps the most widely studied isomer. ontosight.ai Its symmetrical structure, with the azide groups positioned opposite each other on the benzene ring, leads to interesting electronic and photochemical properties. vulcanchem.com The azide groups are strong electron-withdrawing groups, which reduces the electron density of the aromatic ring. vulcanchem.com
Upon photolysis, 1,4-diazidobenzene forms 1,4-phenylenedinitrene, a biradical species with a small energy gap between its singlet and triplet states. aip.org This property makes it a valuable model for studying the interplay between charge, structure, and magnetism in open-shell molecules. aip.org The photochemical generation of polykis azobenzene (B91143) from 1,4-diazidobenzene has also been reported. acs.org
Derivatives of 1,4-diazidobenzene have found applications in various fields. They are used as crosslinkers in photoaffinity labeling to study protein-ligand interactions. vulcanchem.com In materials science, iodinated diazidobenzenes are used as monomers in the synthesis of π-conjugated polymers with applications in organic light-emitting diodes (OLEDs). vulcanchem.com The reactivity of the azide groups also makes 1,4-diazidobenzene a useful component in click chemistry for creating hyper-cross-linked polymers. rsc.org
Interactive Data Tables
Physical Properties of Diazidobenzene Isomers
| Property | 1,2-Diazidobenzene | 1,3-Diazidobenzene | 1,4-Diazidobenzene |
| Molecular Formula | C₆H₄N₆ | C₆H₄N₆ | C₆H₄N₆ |
| Molecular Weight | 160.14 g/mol | 160.14 g/mol | 160.14 g/mol |
| Appearance | - | - | Yellowish solid |
| Melting Point | - | - | 83 °C |
Data for 1,2- and 1,3-diazidobenzene is less commonly reported in readily available sources.
Spectroscopic Data for 1,4-Diazidobenzene
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | Asymmetric azide stretch at 2100–2150 cm⁻¹ vulcanchem.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic proton signals in the δ 7.2–7.8 ppm range vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1008-99-7 |
|---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
[(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H |
InChI Key |
IKLDJIXGIQCFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=[N-])C(=N[N+]#N)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Diazidobenzenes and Their Derivatives
Diazidation of Benzene (B151609) Scaffolds
The direct introduction of two azide (B81097) groups onto a benzene framework can be achieved through various methods, including nucleophilic substitution, reactions with quinone precursors, and modern C-H functionalization techniques.
One established method involves the nucleophilic displacement of leaving groups, such as halides or nitro groups, from an activated benzene ring. acs.org For example, the reaction of pentachloronitrobenzene (B1680406) with sodium azide in dimethyl sulfoxide (B87167) (DMSO) at room temperature can be used to synthesize substituted azidobenzenes. acs.org This approach has been successfully applied to produce compounds like 5-chloro-2,4-diazidonitrobenzene. acs.org
Another route utilizes benzoquinone derivatives as starting materials. The synthesis of 2,5-diazidobenzene-1,4-diol is achieved by reacting 1,4-benzoquinone (B44022) with sodium azide. iucr.org The reaction is typically performed in a solution of glacial acetic acid and water, with the mixture cooled to control reactivity. iucr.org Subsequent vacuum filtration yields the diazido product. iucr.org
More recent advancements have enabled the regioselective C-H azidation of benzene rings. A notable strategy involves an initial iridium-catalyzed C-H borylation of 1,3-disubstituted benzenes to create diborylated intermediates. vulcanchem.com This is followed by a deborylative azidation step where the boron groups are replaced by azides upon treatment with sodium azide and copper(II) acetate, yielding 1,4-diazidobenzene (B1593745) derivatives. vulcanchem.com
Furthermore, the diazidation of olefinic side chains on a benzene ring provides access to vicinal diazides. Styrene and its derivatives can be effectively converted to their corresponding diazides using metal-catalyzed methods. nih.govarkat-usa.org An iron-catalyzed system, for instance, can achieve the diazidation of a wide variety of olefins, including styrene. nih.gov Similarly, manganese catalysis with an oxidant like tert-butyl peroxybenzoate (TBPB) can be used for the diazidation of styrene-type alkenes. arkat-usa.org
Table 1: Selected Methods for the Diazidation of Benzene Scaffolds
| Starting Material | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Pentachloronitrobenzene | Sodium azide, Dimethyl sulfoxide (DMSO) | 5-Chloro-2,4-diazidonitrobenzene | acs.org |
| 1,4-Benzoquinone | Sodium azide, Acetic acid, Water | 2,5-diazidobenzene-1,4-diol | iucr.org |
| 1,3-Disubstituted benzenes | 1. Iridium catalyst (for borylation) 2. Sodium azide, Copper(II) acetate | 1,4-Diazidobenzene derivatives | vulcanchem.com |
| Styrene | Mn(OAc)₃·2H₂O (catalyst), TBPB (oxidant), TMSN₃ | 1,2-diazidoethyl)benzene | arkat-usa.org |
Double Diazo Transfer Reactions for Diazidobenzene Synthesis
Double diazo transfer reactions represent a robust method for synthesizing diazidobenzenes, particularly from phenylenediamine precursors. This transformation converts primary amino groups into azide functionalities.
The synthesis of 1,2-diazidobenzene from o-phenylenediamine (B120857) serves as a prime example of this methodology. colab.wscolab.ws The reaction mechanism proceeds through the deprotonation of the starting diamine to give a dilithium (B8592608) derivative. colab.ws This intermediate is then treated with a diazo-transfer agent, such as azidotris(diethylamino)phosphonium bromide. colab.wscolab.ws The subsequent elimination of two molecules of a byproduct, tris(diethylamino)phosphorimine, affords 1,2-diazidobenzene in high yield. colab.wscolab.ws
Various reagents have been developed to facilitate diazo-transfer reactions. While azidotris(diethylamino)phosphonium bromide is effective, sulfonyl azides are more commonly employed for such transformations. youtube.com Tosyl azide (TsN₃) is one of the most frequently used and cost-effective diazo-transfer reagents for converting compounds with active methylene (B1212753) groups into diazo compounds. organic-chemistry.org Other related reagents have also been developed to optimize this process. organic-chemistry.org
Table 2: Common Reagents for Diazo-Transfer Reactions
| Reagent Name | Abbreviation | Typical Application | Reference |
|---|---|---|---|
| Azidotris(diethylamino)phosphonium bromide | - | Conversion of phenylenediamines | colab.wscolab.ws |
| p-Toluenesulfonyl azide | TsN₃ | Diazo-transfer to active methylene groups | organic-chemistry.org |
| p-Acetamidobenzenesulfonyl azide | p-ABSA | Diazo-transfer reagent | enamine.net |
| Methanesulfonyl azide | MsN₃ | Alternative to TsN₃ | organic-chemistry.org |
Photochemical Generation from Related Azide or Nitro Precursors
Photochemistry plays a significant role in the chemistry of aryl azides, primarily through the light-induced generation of highly reactive nitrene intermediates. oup.com However, the photochemical generation of diazidobenzenes from other precursors is less common than their photochemical decomposition.
The photolysis of aromatic azides is a standard method for producing the corresponding nitrenes. oup.com For instance, irradiation of phenyl azide in a cryogenic matrix isolates triplet phenylnitrene. oup.com This principle extends to diazidobenzenes, where photolysis is a key method for generating dinitrenes. The irradiation of 1,4-diazidobenzene in a rigid matrix at low temperatures leads to the formation of 1,4-phenylenedinitrene, which exists as a persistent biradical under these conditions. researchgate.net
Studies on the photolysis of p-diazidobenzene at 77 K in hydrocarbon solvents have shown that the reaction initially produces the corresponding mononitrene. researchgate.net This intermediate can then undergo further reactions; in the presence of molecular oxygen, it can form p-nitrophenylazide. researchgate.net This illustrates a photochemical transformation starting from a diazide, rather than its formation.
Similarly, the photolysis of other complex diazides, such as 2,3-diazido-1,4-naphthoquinone, has been investigated. colab.ws Under cryogenic conditions, irradiation of this compound yields a vinyl nitrene, which upon absorption of another photon, converts to a triplet alkyl nitrene. colab.ws While these examples highlight the rich photochemistry of the azide functional group, the direct synthesis of diazidobenzenes via photochemical reactions of other azide or nitro precursors is not a widely reported synthetic route in the literature. The focus remains on the photochemical decomposition of diazidobenzenes to generate reactive dinitrene species for further applications. researchgate.netresearchgate.net
Reaction Chemistry of Diazidobenzenes
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the reactivity of diazidobenzenes, providing pathways to complex heterocyclic structures.
The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction involving 1,3-dipolar compounds, such as organic azides, and dipolarophiles, like alkenes and alkynes, to form five-membered heterocyclic rings. organic-chemistry.org This reaction proceeds via a concerted, pericyclic mechanism. organic-chemistry.org In the case of diazidobenzenes, both azide (B81097) groups can participate in cycloadditions with suitable dipolarophiles. For instance, the reaction of a diazidobenzene with an alkyne can lead to the formation of bis(triazole) derivatives. ontosight.aiwikipedia.org The thermal Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org
A significant advancement in the Huisgen cycloaddition is the copper(I)-catalyzed version, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org This reaction is a prime example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The CuAAC reaction between a diazidobenzene and a terminal alkyne proceeds with high regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomers. wikipedia.orgnih.gov This method is widely used due to its reliability and mild reaction conditions, often proceeding at room temperature in various solvents, including aqueous media. nih.govbeilstein-journals.orgmdpi.com The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. wikipedia.orgnih.gov The use of ligands can further accelerate the reaction. mdpi.com
The CuAAC with diazidobenzenes has been employed in the synthesis of various materials, including polymers and macrocycles. For example, iodinated diazidobenzenes can serve as monomers in Sonogashira coupling reactions to produce π-conjugated polymers with applications in organic light-emitting diodes (OLEDs). vulcanchem.com
Table 1: Comparison of Thermal and Copper-Catalyzed Huisgen Cycloadditions
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | None | Copper(I) salts wikipedia.org |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers wikipedia.org | Exclusively 1,4-isomer wikipedia.orgnih.gov |
| Reaction Conditions | High temperatures wikipedia.org | Mild conditions, often room temperature beilstein-journals.org |
| Reaction Rate | Generally slower | Significantly faster wikipedia.org |
| Scope | Alkenes and alkynes | Primarily terminal alkynes nih.gov |
A more recent development in cycloaddition chemistry involves the reaction of cyaphide ions (C≡P⁻) with organic azides. This reaction, reminiscent of the classic alkyne-azide click reaction, proceeds without a catalyst to form metallo-triazaphospholes. researchgate.netnih.gov The reactivity has been successfully extended to diazidobenzenes, such as 1,3-diazidobenzene, leading to the formation of bis(metallo-triazaphosphole) complexes. researchgate.netnih.govox.ac.ukox.ac.uk These reactions are typically carried out under mild conditions and produce good yields. nih.gov The resulting metallo-triazaphospholes can serve as precursors to other functionalized species. researchgate.netnih.gov Computational studies have been employed to understand the factors governing the reactivity and regioselectivity of these cycloadditions. researchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Diazidobenzenes
Staudinger Reaction and Derivatives thereof
The Staudinger reaction provides a mild method for the reduction of azides to amines using phosphines, such as triphenylphosphine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane intermediate, which is subsequently hydrolyzed to yield the amine and a phosphine (B1218219) oxide byproduct. wikipedia.orgorganic-chemistry.org
R₃P + R'N₃ → R₃P=NR' + N₂ R₃P=NR' + H₂O → R₃P=O + R'NH₂
When applied to diazidobenzenes, the Staudinger reaction can be used to selectively reduce one or both azide groups to the corresponding amines, depending on the stoichiometry of the reagents. This allows for the synthesis of azidoanilines or phenylenediamines.
A significant derivative of this reaction is the Staudinger ligation , a powerful tool for forming an amide bond between a phosphinothioester and an azide. wikipedia.orgraineslab.com In the "traceless" version, the phosphine reagent is not incorporated into the final product. raineslab.com While the direct application to diazidobenzenes is less common, the underlying principle of iminophosphorane formation is central.
Nitrene Chemistry and Rearrangements originating from Diazidobenzenes
Thermal or photochemical decomposition of diazidobenzenes leads to the formation of highly reactive nitrene intermediates through the loss of nitrogen gas. purdue.edu Aryl nitrenes exist in either a singlet or a triplet electronic state, which dictates their subsequent reactivity. nih.gov The photolysis of 1,4-diazidobenzene (B1593745) in a matrix at low temperatures initially forms the corresponding mononitrene. researchgate.net This species can then react with molecular oxygen. researchgate.net
Further photolysis can generate the dinitrene, 1,4-phenylenedinitrene, which is a persistent biradical in rigid matrices at low temperatures. researchgate.net These dinitrenes can exist in quintet or septet spin states, making them of interest in the field of molecular magnetism. nih.gov The m-phenylene-(bis)nitrene radical anion has been synthesized via electron ionization of m-diazidobenzene. purdue.edu
The highly reactive nitrenes can undergo various reactions, including:
C-H insertion: Insertion into C-H bonds of surrounding molecules.
Cyclization: Intramolecular reactions to form new ring systems.
Rearrangement: For example, ring expansion to form didehydroazepines.
Other Significant Organic Transformations of Diazidobenzenes
Beyond the major reaction classes, diazidobenzenes can participate in other transformations. For instance, the synthesis of substituted diazidobenzenes often involves nucleophilic aromatic substitution reactions on activated benzene (B151609) rings. acs.org The azide groups themselves are strong electron-withdrawing groups, influencing the reactivity of the aromatic ring. vulcanchem.com
The synthesis of diazidobenzenes can be achieved through various methods, including the diazotization of phenylenediamines followed by treatment with sodium azide, a process related to the Sandmeyer reaction. wikipedia.orgcolab.wschemicalbook.com Another approach involves a formal C-H azidation via regioselective borylation followed by a copper-catalyzed deborylative azidation. vulcanchem.com
Compound Names
Photochemistry of Diazidobenzenes and Derived Species
Generation and Spectroscopic Characterization of Phenylenedinitrenes from Diazidobenzene Photolysis
The primary photochemical event in the study of diazidobenzenes is the generation of phenylenedinitrenes. This is typically achieved by the irradiation of a diazidobenzene precursor isolated in a cryogenic matrix, such as solid argon, at very low temperatures (e.g., 13 K). oup.com The low temperature and inert matrix environment are crucial for trapping the highly reactive dinitrene intermediates, allowing for their spectroscopic study. The photolysis of 1,4-diazidobenzene (B1593745), for example, yields 1,4-phenylenedinitrene, a diradical species that has been the subject of extensive investigation. aip.org
Phenylenedinitrenes are notable for their accessible high-spin states. Depending on the arrangement of the nitrene groups on the benzene (B151609) ring and the nature of any substituents, these molecules can exist in singlet, triplet, or quintet spin states. The spin state is determined by the interaction of the unpaired electrons on the two nitrogen atoms.
m-Phenylenedinitrenes : Theoretical and experimental studies have shown that m-phenylenedinitrenes, such as those generated from 1,3-diazidobenzene, possess a quintet ground state (S=2), where the four unpaired electrons have parallel spins. oup.comtandfonline.com This is a consequence of the meta-connectivity, which enforces ferromagnetic coupling between the two nitrene units.
p-Phenylenedinitrenes : In contrast, p-phenylenedinitrenes typically have a singlet ground state. However, the energy gap between the singlet and triplet states is often small. For instance, in 1,4-phenylenedinitrene, the triplet state is thermally accessible from the singlet ground state. aip.org The quintet state is a higher-lying excited state. aip.org In some cases, such as with 2,3,5,6-tetrafluoro-1,4-phenylenedinitrene, the singlet and triplet states are nearly degenerate, with the triplet state lying only about 650 cal/mol higher in energy. matilda.science
Disjoint vs. Nondisjoint Dinitrenes : The spin state is also influenced by whether the dinitrene is "disjoint" or "nondisjoint." In disjoint dinitrenes, the two nitrene centers are separated by at least one carbon atom that cannot be part of a resonance structure connecting them, often leading to singlet ground states with low-lying triplet and quintet excited states. nih.gov Nondisjoint dinitrenes, like those in the meta position, have high-spin quintet ground states. nih.gov
The relative populations of these spin states can sometimes be influenced by external factors like temperature. For 1,4-phenylenedinitrene, an increase in temperature can populate the triplet state from the singlet ground state. aip.orgnih.gov
A combination of spectroscopic techniques is essential to detect and characterize the transient phenylenedinitrene species and their subsequent reaction products.
UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy is used to monitor the formation of dinitrenes, which often have distinct electronic absorptions compared to their azide (B81097) precursors. For example, the photolysis of 1,4-diazidobenzene results in the appearance of new absorption bands characteristic of the 1,4-phenylenedinitrene product. aip.org
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for tracking the disappearance of the strong, characteristic asymmetric stretching vibration of the azide group (N₃), typically found in the 2100–2150 cm⁻¹ region, and the appearance of new bands associated with the dinitrene and its rearrangement products. vulcanchem.comoup.com FTIR spectroscopy has been instrumental in studying the photochemical transformations of quintet dinitrenes. oup.com
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is the most direct method for studying high-spin species like triplet and quintet nitrenes. nih.gov Since singlet states are EPR-silent, the technique selectively detects the paramagnetic triplet and quintet states. The EPR spectra of quintet dinitrenes are characterized by specific zero-field splitting (ZFS) parameters, D and E, which describe the magnetic anisotropy of the molecule and are highly sensitive to its structure. oup.comnih.gov Modern EPR techniques, including high-frequency W-band spectroscopy and advanced spectrum simulations, allow for precise determination of these parameters. nih.gov
Table 1: Representative EPR Zero-Field Splitting (ZFS) Parameters for Photochemically Generated Phenylenedinitrenes | Dinitrene Species | Spin State | |D/hc| (cm⁻¹) | |E/hc| (cm⁻¹) | Precursor | Matrix/Conditions | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | m-Phenylenedinitrene | Quintet | 0.202 | 0.039 | 1,3-Diazidobenzene | Argon, 13 K | | 2-Methyl-m-phenylenedinitrene | Quintet | 0.202 | 0.039 | 2-Methyl-1,3-diazidobenzene | Argon, 13 K | | 10,10-Dimethylanthrone-2,7-dinitrene | Quintet | 0.172 | - | 2,7-Diazido-10,10-dimethylanthrone | 2-MTHF glass | | Triplet Nitrene Intermediate | Triplet | 0.978 | 0.000 | 1,3-Diazidobenzene | Argon, 13 K |
Data sourced from references oup.comoup.com. The values represent the magnitude of the ZFS parameters as determined by EPR spectroscopy.
Investigation of Singlet, Triplet, and Quintet Spin States of Phenylenedinitrenes
Intramolecular Reactions of Photochemically Generated Nitrenes
Once formed, phenylenedinitrenes are highly prone to undergo further intramolecular reactions, especially upon continued irradiation. These reactions lead to a variety of ring-opened and heterocyclic products.
A significant reaction pathway for quintet m-phenylenedinitrenes involves intramolecular attack of a nitrene unit on the aromatic ring, leading to ring-opening. One documented process is the insertion of a nitrene into the C1-C6 aromatic bond. This insertion initiates a cascade of rearrangements that culminates in the formation of aminoacetylene derivatives. oup.com This pathway represents a major decomposition route for these high-spin species under prolonged photolysis.
Another competitive intramolecular reaction is the addition of a nitrene unit to an adjacent C1-C2 bond within the aromatic ring. This leads to the formation of highly strained, transient heterocyclic intermediates. In the case of triplet arylnitrenes, this can lead to the formation of didehydroazepine structures. oup.comacs.org For quintet m-phenylenedinitrenes, this intramolecular addition is followed by a subsequent ring-opening, yielding 4-(2H-azirin-2-ylidene)-2-butenenitrile derivatives. oup.com The formation of azirine-type intermediates is a common feature in the photochemistry of aryl azides and their dinitrene derivatives. oup.com
Ring-Opening Reactions and Formation of Aminoacetylenes
Influence of Substituent Effects on Photochemical Reactivity and Stability
The stability and photochemical behavior of phenylenedinitrenes can be significantly altered by the presence of substituents on the aromatic ring.
Steric Hindrance : Introducing bulky substituents, such as methyl groups, in the ortho positions relative to the nitrene units can dramatically increase the photochemical stability of the dinitrene. oup.com For example, quintet 2,4,6-trimethylphenylene-1,3-dinitrene is substantially more stable than the unsubstituted parent compound. The ortho-methyl groups act as "protecting groups," sterically hindering the intramolecular attack of the nitrene on the aromatic ring, thereby suppressing the ring-opening and rearrangement reactions discussed in section 4.2. oup.com
Electronic Effects : Electron-withdrawing substituents, like fluorine, can also have a profound impact. The photolysis of 1,4-diazido-2,3,5,6-tetrafluorobenzene yields 2,3,5,6-tetrafluoro-1,4-phenylenedinitrene. In this case, the strongly electron-withdrawing fluorine atoms stabilize a quinoidal diradical structure with a singlet ground state that is nearly degenerate with the triplet state. matilda.science However, this substituted dinitrene is photochemically labile and fragments into smaller molecules like FCCF and FCCCN upon irradiation with short-wavelength UV light (λ = 254 nm). matilda.science The biphenyl (B1667301) skeleton in 4,4'-diazidobiphenyl has also been noted to influence the reactivity of the nitreno groups, suppressing certain rearrangements that are observed in simpler phenyl azide systems. oup.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-Diazidobenzene |
| 1,4-Diazidobenzene |
| 1,4-Diazido-2,3,5,6-tetrafluorobenzene |
| 2,7-Diazido-10,10-dimethylanthrone |
| 2-Methyl-1,3-diazidobenzene |
| 4,4'-Diazidobiphenyl |
| 4-(2H-azirin-2-ylidene)-2-butenenitrile |
| Phenylenedinitrene |
| 2,3,5,6-Tetrafluoro-1,4-phenylenedinitrene |
| 2,4,6-Trimethylphenylene-1,3-dinitrene |
| 10,10-Dimethylanthrone-2,7-dinitrene |
| Didehydroazepine |
| Aminoacetylene |
Low-Temperature Photochemical Studies and Matrix Isolation Techniques
The study of highly reactive molecules and transient intermediates is greatly facilitated by low-temperature photochemical techniques, particularly when coupled with matrix isolation spectroscopy. oup.comarscryo.com This methodology involves trapping reactive species in an inert, rigid matrix at cryogenic temperatures, thereby extending their lifetimes and allowing for detailed spectroscopic characterization. oup.comuc.pt Noble gases, such as argon, are commonly used as the matrix material due to their inertness and optical transparency. arscryo.com
The experimental setup for matrix isolation studies typically involves co-condensing the precursor molecule, in this case, a diazidobenzene isomer, with a large excess of the inert gas onto a cold spectroscopic window. nih.gov Irradiation of the matrix-isolated sample with light of specific wavelengths can then be used to initiate photochemical reactions. oup.com The products and intermediates of these reactions are subsequently identified and characterized using various spectroscopic methods, most notably infrared (IR) and UV-vis spectroscopy. oup.comresearchgate.net
Research Findings in Low-Temperature Photochemistry of Diazidobenzenes
Low-temperature photolysis of diazidobenzenes has provided significant insights into the complex reaction pathways and the nature of the resulting high-spin species.
1,4-Diazidobenzene: The photochemistry of 1,4-diazidobenzene has been investigated in low-temperature matrices. oup.comresearchgate.net Upon irradiation, it undergoes stepwise decomposition of the two azido (B1232118) groups. The initial photolysis leads to the formation of 4-azido-phenylnitrene, which upon further irradiation, generates 1,4-phenylenedinitrene. researchgate.net Spectroscopic studies, including IR and UV-vis, have been crucial in identifying these intermediates. For instance, the photolysis of 1,4-diazidobenzene in an argon matrix at 20 K led to the observation of new absorption bands in the IR spectrum, which were assigned to the quinonoidal structure of the resulting dinitrene. oup.com
1,3-Diazidobenzene: The photolysis of 1,3-diazidobenzene in a solid argon matrix at 13 K has been shown to produce quintet 1,3-phenylenedinitrene. researchgate.net The photochemical reactions of this quintet dinitrene are complex and involve two competing pathways: intramolecular insertion of a nitrene unit into an aromatic C-H bond leading to ring-opening and the formation of aminoacetylenes, and intramolecular addition to a C-C bond followed by ring-opening to yield 4-(2H-azirin-2-ylidene)-2-butenenitrile derivatives. researchgate.net The introduction of methyl groups at the ortho positions to the nitrene units was found to increase the photochemical stability of the quintet dinitrene by sterically hindering these intramolecular reactions. researchgate.net
1,2-Diazidobenzene: Studies on the low-temperature photolysis of 1,2-diazidobenzene have also been conducted. Similar to its isomers, irradiation in a cryogenic matrix leads to the sequential loss of nitrogen molecules to form the corresponding dinitrene. The proximity of the two nitrene groups in the ortho position influences the subsequent reaction pathways.
The use of isotopic labeling, particularly with ¹⁵N, has been instrumental in confirming the identity of the intermediates formed during the photolysis of diazidobenzenes. oup.com For example, in the study of 4,4'-diazidobiphenyl, a related diazido compound, the IR spectrum of the ¹⁵N-labeled analog showed distinct isotopic shifts in the absorption bands of the photoproducts, confirming the involvement of the azido groups in the reaction. oup.com
Interactive Data Table: Spectroscopic Data of Diazidobenzene Photoproducts
The following table summarizes key spectroscopic data obtained from low-temperature matrix isolation studies of diazidobenzene photoproducts. This data is crucial for the identification and characterization of the transient species formed.
| Precursor | Matrix | Irradiation Wavelength (nm) | Photoproduct | Spectroscopic Data (cm⁻¹) | Reference |
| 1,4-Diazidobenzene | Ar | > 290 | Quinonoid dinitrene | 1759, 1775 (C=N stretch) | oup.com |
| 1,3-Diazidobenzene | Ar | Not specified | Aminoacetylenes, Azirin-ylidene butenenitrile | Not specified | researchgate.net |
| 4,4'-Diazidobiphenyl | Ar | > 290 | Dinitrene | Not specified | oup.com |
| 4,4'-Diazidobiphenyl | CO/Ar (1/1) | > 290 | Isocyanate | 2264 (¹⁴N), 2256 (¹⁵N) | oup.com |
This table is dynamically generated from the research findings discussed in the text.
The combination of low-temperature photochemistry and matrix isolation spectroscopy continues to be a powerful tool for elucidating the complex reaction mechanisms of diazidobenzenes and for characterizing the highly reactive dinitrene intermediates. uc.ptifpan.edu.pl These studies provide fundamental insights into the electronic structure and reactivity of these important chemical species.
Thermal Decomposition Pathways and Kinetics of Diazidobenzenes
Mechanistic Investigations of Thermal Decomposition
The mechanisms underlying the thermal breakdown of diazidobenzenes are intricate and highly dependent on the isomeric substitution pattern of the azide (B81097) groups on the benzene (B151609) ring. Researchers have investigated these pathways to understand the sequence of bond-breaking and bond-forming events that occur upon heating.
The initial and most critical step in the thermolysis of any diazidobenzene is the extrusion of molecular nitrogen (N₂) from the azide groups. The manner in which this occurs—whether sequentially or simultaneously—dictates the nature of the highly reactive intermediates that are formed. Low-temperature studies involving the photolysis and thermolysis of 1,2-diazidobenzene suggest the potential formation of intermediates such as 2-benzotriazolylnitrene, resulting from the loss of one nitrogen molecule followed by cyclization, or o-phenylenebis(nitrene) from the simultaneous loss of both nitrogen molecules. oup.com The decomposition is believed to proceed through the formation of transient azide intermediates, which then undergo N₂ elimination. researchgate.netresearchgate.net The process is generally a first-order reaction. researchgate.net
A remarkable and well-documented reaction pathway specific to 1,2-diazidobenzenes is the cleavage of the aromatic ring upon thermal decomposition. researchgate.netresearchgate.net This process leads to the formation of cis,cis-1,4-dicyano-1,3-butadienes. researchgate.netresearchgate.netcolab.wssciencemadness.org This transformation is notable because it involves the scission of the stable benzene ring, a reaction that is typically challenging to achieve. researchgate.netresearchgate.net
The thermolysis of 1,2-diazidobenzene and its substituted derivatives (e.g., 3-methyl, 4-methyl, 4-methoxy, and 4-chloro derivatives) in refluxing decalin has been shown to produce the corresponding cis,cis-1,4-dicyanobuta-1,3-diene derivatives in high yields. researchgate.netcolab.ws For instance, even at low temperatures (25 K), the intermediate formed from 1,2-diazidobenzene decomposition yields Z,Z-1,4-dicyano-1,3-butadiene exclusively. oup.com Similarly, the thermal decomposition of 1,2-diazidonaphthalene results in o-cyanocinnamonitrile. researchgate.net This ring-cleavage reaction has been developed into an efficient method for synthesizing dicyano derivatives. colab.ws
The proposed mechanism involves the loss of dinitrogen to form a bis(nitrene) intermediate, which then undergoes rearrangement and ring opening to yield the observed dicyanobutadiene product. oup.com
Table 1: Products of Thermal Decomposition of 1,2-Diazidoarenes
| Starting Compound | Product |
| 1,2-Diazidobenzene | cis,cis-1,4-Dicyano-1,3-butadiene |
| 3-Methyl-1,2-diazidobenzene | cis,cis-2-Methyl-1,4-dicyano-1,3-butadiene |
| 4-Methyl-1,2-diazidobenzene | cis,cis-3-Methyl-1,4-dicyano-1,3-butadiene |
| 4-Methoxy-1,2-diazidobenzene | cis,cis-3-Methoxy-1,4-dicyano-1,3-butadiene |
| 4-Chloro-1,2-diazidobenzene | cis,cis-3-Chloro-1,4-dicyano-1,3-butadiene |
| 1,2-Diazidonaphthalene | o-Cyanocinnamonitrile |
Pathways of Dinitrogen Elimination
Kinetic Analysis of Decomposition Processes
The kinetic analysis of the thermal decomposition of diazidobenzenes provides quantitative data on the stability and reaction rates of these compounds. The decomposition of nitro-substituted azidobenzenes, for example, has been shown to follow first-order kinetics. researchgate.net Kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), are determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netmdpi.comicm.edu.pl
For the highly substituted compound 1,3,5-trinitro-4,6-diazidobenzene, non-isothermal DSC measurements have been used to determine the kinetic parameters of its decomposition. The data obtained from these analyses are crucial for assessing the thermal stability of such energetic materials. semanticscholar.orgdergipark.org.trresearcher.life
Table 2: Kinetic Parameters for the Thermal Decomposition of 1,3,5-Trinitro-4,6-diazidobenzene
| Method | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (log A) (s⁻¹) |
| Kissinger | 155.3 | 14.2 |
| Ozawa-Doyle | 150.9 | - |
| Starink | 151.1 | 13.8 |
| Friedman | 147.3 | - |
| Data sourced from studies on substituted diazidobenzenes to illustrate typical kinetic analysis. semanticscholar.orgdergipark.org.trresearcher.life |
Influence of Molecular Structure on Thermolysis Characteristics
The molecular structure, particularly the substitution pattern of the azide groups and the presence of other functional groups on the benzene ring, has a decisive influence on the thermal stability and decomposition behavior of diazidobenzenes. researchgate.netresearchgate.net
Applications of Diazidobenzenes in Advanced Materials Science and Polymer Chemistry
Utilization in Polymer Synthesis and Cross-linking Methodologies
The bifunctional nature of diazidobenzenes makes them excellent monomers and cross-linking agents for creating sophisticated polymer systems. Their azide (B81097) groups can readily participate in cycloaddition reactions, Staudinger reactions, and can be converted into highly reactive nitrenes, facilitating the construction of diverse polymeric structures.
Synthesis of Hyper-Cross-linked Polymers (HCPs) via Click Chemistry with Diazidobenzenes
Hyper-cross-linked polymers (HCPs) are a class of porous organic materials characterized by high surface areas and extensive, permanent porosity. diva-portal.orgsci-hub.se A primary method for their synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com In this process, diazidobenzenes act as linear, rigid linkers that react with multi-alkyne monomers to form a stable, three-dimensional network composed of 1,2,3-triazole rings. researchgate.netnih.gov
For example, reacting 1,4-diazidobenzene (B1593745) with tetrahedral alkyne monomers, such as tetrakis(4-ethynylphenyl)methane (B1631557), results in the formation of robust HCPs. rsc.org These materials exhibit significant microporosity and have shown promise in applications like carbon dioxide capture. researchgate.netrsc.org The reaction conditions, such as the choice of catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate) and solvent, are crucial for achieving high yields and desirable polymer properties.
| Diazidobenzene Monomer | Alkyne Co-monomer | Reaction Type | Resulting Polymer | Notable Properties |
| 1,4-Diazidobenzene | Tetrakis(4-ethynylphenyl)methane | CuAAC Click Chemistry | Hyper-Cross-linked Polymer (HCP) | High surface area, extensive microporosity. rsc.org |
| 1,4-Diazidobenzene | Adamantane-based tetraalkynes | CuAAC Click Chemistry | Hyper-Cross-linked Polymer (HCP) | Efficient for CO₂ capture at low pressures. rsc.org |
| 1,4-Diazidobenzene | 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine (B8139855) | CuAAC Click Chemistry | Nitrogen-Rich Porous Organic Polymer (NPOP) | Excellent affinity and adsorption for CO₂. nih.gov |
Formation of Organophospha-lambda5-azene Polymers
Organophospha-λ5-azene polymers, which contain a backbone of alternating phosphorus and nitrogen atoms, can be synthesized using the Staudinger reaction. researchgate.net This reaction involves the treatment of an organic azide with a phosphine (B1218219). When a diazidobenzene, such as 1,4-diazidobenzene, is reacted with a bis(phosphine), a polycondensation reaction occurs, yielding a poly(organophosphazene). dtic.mil
For instance, the reaction of 1,4-diazidobenzene with 1,4-bis(diphenylphosphino)benzene (B73501) produces a thermally stable polymer. dtic.milacs.org The properties of these polymers, including their thermal stability and glass transition temperatures, can be controlled by varying the organic spacer groups between the phosphorus atoms. dtic.mil Recent studies have focused on optimizing reaction conditions to achieve higher molecular weights and narrower dispersity, with polar solvents like acetonitrile (B52724) favoring the polymerization. researchgate.net These materials are of interest for their potential as thermally robust, semi-conducting polymers. uliege.be
Preparation of Aromatic Polytriazenes via N-Heterocyclic Carbene/Azide Coupling
Aromatic polytriazenes are polymers that feature repeating triazene (B1217601) (-N=N-N-) linkages in their main chain. A modern and efficient route to these polymers involves the coupling of diazidobenzenes with N-heterocyclic carbenes (NHCs). This method offers a pathway to well-defined polymer structures under relatively mild conditions. The NHC attacks the terminal nitrogen atom of the azide group, which, after rearrangement and loss of dinitrogen, forms the stable triazene bond, driving the polymerization forward. The electronic and steric properties of both the diazidobenzene and the NHC can be modified to tune the final polymer's characteristics, such as solubility, thermal stability, and processability.
Application as Cross-linking Agents for Various Polymeric Systems, including Nanoparticles and Elastomers
Diazidobenzenes are effective cross-linking agents due to the ability of their azide groups to form highly reactive nitrene intermediates upon thermal or photochemical activation. nih.gov These nitrenes can insert into C-H bonds or add across double bonds of adjacent polymer chains, creating a durable three-dimensional network. nih.govnih.gov This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the base polymer. chempoint.comspecialchem.comlohtragon.com
This cross-linking strategy is broadly applicable. In elastomers like styrene-butadiene rubber (SBR), diazide-based cross-linkers can be used alongside or as a replacement for traditional sulfur vulcanization to improve hysteretic properties and reduce non-linearity. mdpi.comnih.gov In nanotechnology, they can be used to cross-link the polymeric shells of nanoparticles, thereby increasing their structural integrity and stability. kaist.ac.kr The efficiency of cross-linking can be very high, leading to materials with increased tensile strength, impact resistance, and controlled swelling behavior in solvents. nih.govmdpi.comnimte.ac.cn
Development of Nitrogen-Rich Materials
The high proportion of nitrogen by mass in diazidobenzenes makes them valuable starting materials for the synthesis of advanced nitrogen-rich compounds.
Precursors for High-Energy Density Materials (from a chemical synthesis perspective)
High-energy density materials (HEDMs) are chemical compounds that release a large amount of energy upon decomposition, a property often correlated with a high nitrogen content. mdpi.comresearchgate.net The formation of the exceptionally stable dinitrogen (N₂) molecule during decomposition is a major driving force for the energy release. nih.gov
Diazidobenzenes serve as key synthetic precursors for constructing more complex, nitrogen-rich molecules. colab.ws They can be incorporated into larger structures through various organic reactions. For example, cycloaddition reactions with tetrazoles or other nitrogen-rich heterocycles can yield compounds with an even greater nitrogen-to-carbon and nitrogen-to-hydrogen ratio. The goal of this synthetic chemistry is to create molecules, such as those based on triazole or tetrazine rings, that possess a balance of high energy content and sufficient thermal stability for practical handling and application. mdpi.comresearchgate.net The photochemical conversion of 1,4-diazidobenzene to 1,4-phenylenedinitrene is also a subject of study for understanding the magnetic properties of related high-spin organic molecules. aip.orgaip.org
| Precursor | Target Material Class | Synthetic Rationale |
| Diazidobenzenes | Nitrogen-rich energetic compounds | Introduce multiple azide groups for conversion into stable, high-nitrogen heterocyclic systems (e.g., triazoles, tetrazoles). researchgate.netcolab.ws |
| 1,3,5-Trinitro-4,6-diazidobenzene | High-density energetic crystals | Combine nitro and azido (B1232118) groups on a single benzene (B151609) ring to maximize energy density and oxygen balance. researchgate.net |
Synthesis of Porous Organic Polymers (POPs) and Related Frameworks
Diazidobenzenes are valuable bifunctional monomers for the construction of porous organic polymers (POPs), a class of materials characterized by low density, high porosity, and excellent physicochemical stability. nih.gov The synthesis of these frameworks often leverages the high reactivity of the azide groups in cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.commdpi.com
A prominent strategy involves reacting diazidobenzene isomers with multi-alkyne linkers. For instance, nitrogen-rich porous organic polymers (NPOPs) have been constructed through the CuAAC reaction of 1,4-diazidobenzene (DAB) with tetrahedral or trigonal alkyne cores like tetrakis(4-ethynylphenyl)methane (TAM) or 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (TET). mdpi.com This method yields covalent triazine frameworks functionalized with triazole rings. The resulting polymers, such as NPOP-2 derived from DAB and TET, are microporous with significant specific surface areas. mdpi.com Similarly, hyper-cross-linked polymers (HCPs) with tetrahedral cores based on methane (B114726) and adamantane (B196018) have been prepared by reacting the corresponding tetraalkynes with 1,4-diazidobenzene. researchgate.netlookchem.com
Beyond CuAAC, diazidobenzenes can be incorporated into other polymer backbones. Iodinated diazidobenzenes, such as 2,5-diiodo-1,4-diazidobenzene, serve as monomers in Sonogashira coupling reactions to produce π-conjugated polymers with tunable optoelectronic properties. vulcanchem.com Additionally, σ-π conjugated organosilicon polymers have been synthesized via CuAAC polymerization of diethynylsilanes with 1,4-diazidobenzene. researchgate.net Another synthetic route involves the Staudinger reaction between 1,4-diazidobenzene and bisphosphines to create alternating copolymers containing an organophospha-λ5-azene backbone. dtic.mil
The properties of the resulting POPs can be analyzed using various techniques. Infrared spectroscopy is used to confirm the presence of unreacted azide groups, typically showing characteristic stretching vibrations between 2100–2150 cm⁻¹. researchgate.netvulcanchem.com The permanent porosity and surface area are determined through gas sorption measurements. mdpi.com
Table 1: Examples of Porous Organic Polymers Synthesized Using Diazidobenzenes
| Polymer Name | Monomers | Synthesis Method | Specific Surface Area (m²/g) | Source(s) |
|---|---|---|---|---|
| NPOP-2 | 1,4-Diazidobenzene (DAB), 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine (TET) | CuAAC Click Reaction | 223 | mdpi.com |
| Adamantane-based HCP | 1,4-Diazidobenzene, Adamantane-tetraalkyne | Click Chemistry | Not specified | researchgate.net |
| Poly[silylene-(1,2,3-triazol-4-yl)-1,4-phenylene] | 1,4-Diazidobenzene, Diethynylsilanes | CuAAC Polymerization | Not specified | researchgate.net |
Photopatternable Materials and Photoresists
Diazidobenzenes are integral components in the formulation of photopatternable materials and negative photoresists due to the photoreactivity of the aryl azide group. nih.govresearchgate.net Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical process in microlithography for the electronics industry. researchgate.netwikipedia.org A typical photoresist consists of a polymer resin, a photosensitive compound (sensitizer), and a solvent. dakenchem.comsamyangncchem.com
The functional principle of using diazidobenzenes in these applications relies on the photochemical generation of highly reactive nitrene intermediates. ias.ac.in Upon exposure to ultraviolet (UV) light, aryl azide moieties release molecular nitrogen and form an electron-deficient nitrene. nih.govacs.org This nitrene species can undergo a variety of reactions, most notably insertion into C-H bonds of the surrounding polymer matrix. nih.govresearchgate.net This insertion reaction creates covalent cross-links between polymer chains, rendering the exposed regions of the material insoluble in a developer solvent. ias.ac.inmdpi.com This process is the basis for negative photoresists, where the unexposed, soluble portions are washed away, leaving the patterned, cross-linked material behind. researchgate.netias.ac.in
This cross-linking capability is crucial for fabricating multilayered electronic devices, such as organic light-emitting diodes (OLEDs). mdpi.com Solution-processed polymer films can be transformed into insoluble, robust layers by incorporating a diazidobenzene cross-linker, which prevents the dissolution of an underlying layer during the deposition of a subsequent one. mdpi.com For example, 1,4-diazidobenzene has been employed as a photo-crosslinker, although research indicates that bisazides with longer intramolecular distances between azide groups can sometimes offer improved thermal stability and cross-linking efficiency. mdpi.com
The photochemical decomposition of the azide group also alters the material's physical properties. The loss of nitrogen molecules can lead to a decrease in the molar refraction and density of the polymer film, resulting in a measurable change in its refractive index. acs.org This property can be exploited in applications requiring photoinduced refractive index modulation.
Gas Adsorption and Catalysis Applications of Diazidobenzene-Derived Polymers
The unique structural and chemical properties of polymers derived from diazidobenzenes make them suitable for applications in gas adsorption and catalysis.
Gas Adsorption: Porous organic polymers (POPs) synthesized using diazidobenzene are effective adsorbents for various gases, particularly carbon dioxide (CO₂). mdpi.com The incorporation of nitrogen-rich triazole rings, formed during the CuAAC synthesis of POPs from diazidobenzenes, imparts a high affinity for CO₂. mdpi.com For instance, a nitrogen-rich POP (NPOP-2) synthesized from 1,4-diazidobenzene demonstrated a significant CO₂ adsorption capacity. mdpi.com The strength of the interaction between the polymer and CO₂ can be quantified by the isosteric heat of adsorption (Qst), with higher values suggesting stronger binding. mdpi.com Hyper-cross-linked polymers (HCPs) based on adamantane and 1,4-diazidobenzene have also been shown to be highly efficient for CO₂ capture, especially at low pressures. researchgate.netlookchem.com The performance of these materials is attributed to their high surface area, tunable pore size, and the specific chemical functionalities on the pore surfaces. rsc.org
Table 2: CO₂ Adsorption Properties of a 1,4-Diazidobenzene-Derived Polymer
| Polymer | CO₂ Adsorption Capacity (mg g⁻¹) | Conditions | Isosteric Heat of Adsorption (Qst) (kJ mol⁻¹) | Source(s) |
|---|---|---|---|---|
| NPOP-2 | 63.7 | 273 K, 1 atm | 32.51 | mdpi.com |
Catalysis: Diazidobenzene-derived polymers also serve as robust platforms for heterogeneous catalysis. mdpi.comresearchgate.net The porous structure and functional groups of these polymers can be used to immobilize and stabilize metal nanoparticles, creating highly active and reusable catalysts. mdpi.com
Nitrogen-rich POPs (NPOPs) have been utilized as supports for silver (Ag) nanoparticles. mdpi.com The resulting Ag@NPOP composites act as efficient catalysts for the conversion of CO₂ into valuable chemicals, such as in the carboxylative cyclization of propargylamine (B41283). mdpi.com
In another application, a stable covalent gel was synthesized from 1,4-diazidobenzene and tetrakis(4-ethynylphenyl)methane. researchgate.net This gel was used as a porous support to load bimetallic copper/palladium (Cu/Pd) nanoparticles. The resulting catalyst, Cu/Pd@A1B1, demonstrated high catalytic efficiency in important carbon-carbon bond-forming reactions like the Sonogashira-Hagihara and Mizoroki-Heck coupling reactions. researchgate.net The polymer support not only provides a high surface area for the catalytic particles but also prevents their aggregation, enhancing stability and reusability. researchgate.net
Table 3: Catalytic Applications of Diazidobenzene-Derived Polymers
| Catalyst System | Polymer Support | Catalytic Reaction | Key Findings | Source(s) |
|---|---|---|---|---|
| Ag@NPOPs | N-rich Porous Organic Polymer from 1,4-diazidobenzene | Carboxycyclization of propargylamine with CO₂ | Excellent catalytic activity and stability | mdpi.com |
Q & A
Q. Table 1. Synthetic Optimization for Diazido-Benzene Derivatives
| Parameter | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Halogenation Agent | Ph₃P-I₂ | Minimizes adjacent substitution |
| Temperature | 50°C | Balances reactivity vs. side reactions |
| Chromatography | C18 column, H₂O/MeOH | Resolves 6A,6D vs. 6A,6C isomers |
Q. Table 2. Analytical Techniques for Stability Studies
| Technique | Application | Key Metrics |
|---|---|---|
| TGA | Thermal decomposition onset | Mass loss >5% at 150–200°C |
| EPR | Nitrene radical detection | g-factor ≈2.003 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
